
2-(4-Cyclobutylpiperazin-1-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide is a chemical compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyclobutyl group attached to a piperazine ring, makes it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide involves several steps. One common method includes the reaction of 4-cyclobutylpiperazine with hydroxyacetimidamide under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with different functional groups.
Common reagents and conditions for these reactions include solvents like methanol or toluene and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:
- 4-cyclobutyl-6-(piperazin-1-yl)pyrimidine
- 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine
- (4-cyclobutyl-piperazin-1-yl)-(4-hydroxymethyl-phenyl)-methanone
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide lies in its specific combination of functional groups, which may confer distinct biological or chemical properties .
Properties
Molecular Formula |
C10H20N4O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H20N4O/c11-10(12-15)8-13-4-6-14(7-5-13)9-2-1-3-9/h9,15H,1-8H2,(H2,11,12) |
InChI Key |
TZFOJBJSDUMIBE-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(C1)N2CCN(CC2)C/C(=N/O)/N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
![3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355088.png)
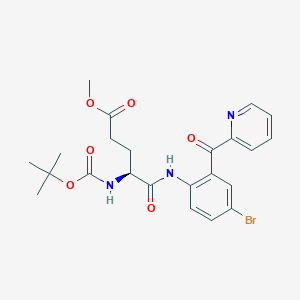
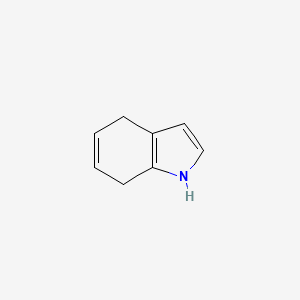
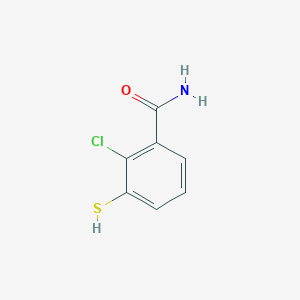

![tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13355133.png)
![3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B13355138.png)

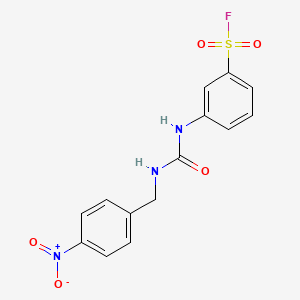
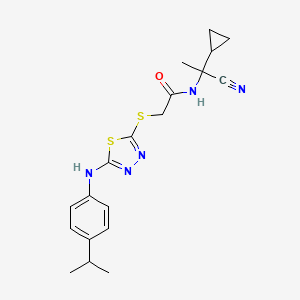
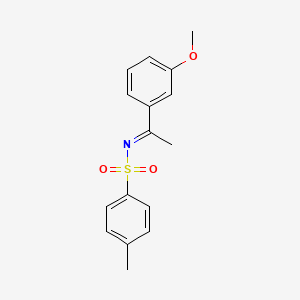
![6-(3-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355180.png)
